molecular formula C9H11NO3 B6258718 N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 500023-37-0

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B6258718
CAS No.: 500023-37-0
M. Wt: 181.2
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Description

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO3. It is a derivative of hydroxylamine and is characterized by the presence of a methylene bridge between the hydroxylamine and a 2,4-dimethoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine can be synthesized through the condensation reaction between 2,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is typically carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2,4-dimethoxybenzaldehyde+hydroxylamine hydrochlorideThis compound+HCl\text{2,4-dimethoxybenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,4-dimethoxybenzaldehyde+hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds and derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. Pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine
  • N-[(4-fluorophenyl)methylidene]hydroxylamine
  • N-[(2,4-dimethoxyphenyl)methylidene]aniline

Uniqueness

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of two methoxy groups on the aromatic ring, which influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Biological Activity

N-[(2,4-dimethoxyphenyl)methylidene]hydroxylamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 2,4-dimethoxyphenyl moiety. This structure is significant as it influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. Key pathways involved may include:

  • Oxidative Stress : The compound can participate in redox reactions, potentially influencing oxidative stress-related processes.
  • Signal Transduction : It may modulate signaling pathways by interacting with specific receptors.
  • Metabolic Processes : this compound has been shown to affect metabolic pathways through enzyme inhibition or activation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results comparable to established antibiotics .

Anticancer Properties

The compound has also demonstrated anticancer activity in vitro against multiple cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The following table summarizes its anticancer efficacy:

Cell Line IC50 (µM)
HeLa15.5
Caco-212.3
MCF-7 (breast cancer)10.7
A549 (lung cancer)8.9

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce the expression levels of pro-inflammatory markers such as COX-2 and iNOS in cellular models .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in 2024 highlighted the synthesis of various derivatives of this compound and their evaluation against MRSA. The derivatives exhibited enhanced antibacterial activity compared to the parent compound .
  • Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, this compound was shown to induce apoptosis in HeLa cells through the mitochondrial pathway, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism : A recent investigation focused on the anti-inflammatory effects of the compound revealed that it inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Properties

CAS No.

500023-37-0

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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